N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide
Description
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Properties
IUPAC Name |
N-butan-2-yl-3-[2-[2-(2-chloroanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O4/c1-3-15(2)26-20(32)12-13-29-22(34)16-8-4-7-11-19(16)31-23(29)28-30(24(31)35)14-21(33)27-18-10-6-5-9-17(18)25/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYDNKXJAOAYGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- sec-butyl group : A branched alkyl chain that may influence lipophilicity and solubility.
- Chlorophenyl group : A halogenated phenyl ring that is often associated with increased potency in biological activity.
- Triazoloquinazoline scaffold : Known for its diverse pharmacological properties including anticancer and antimicrobial activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The triazoloquinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
For instance, a related compound demonstrated a potent inhibitory effect on Polo-like kinase 1 (Plk1), a crucial regulator of cell division. It exhibited an IC50 value significantly lower than other tested compounds, indicating enhanced efficacy against cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the side chains can dramatically influence the biological activity of triazoloquinazoline derivatives. For example:
| Compound | Side Chain Modification | IC50 (nM) | Activity Type |
|---|---|---|---|
| 1 | Sec-butyl | 72 | Plk1 Inhibition |
| 2 | Methyl substitution | 150 | Anticancer |
| 3 | Phenyl replacement | 200 | Antimicrobial |
The presence of electron-withdrawing groups such as chlorine on the phenyl ring enhances the overall potency of the compound .
Study on Anticancer Efficacy
A study conducted by researchers evaluated the anticancer efficacy of various triazoloquinazoline derivatives in vitro. The results indicated that compounds with a similar scaffold to this compound showed significant cytotoxicity against A549 lung adenocarcinoma cells. The lead compound demonstrated an IC50 value of 50 nM .
Neuroprotective Effects
In addition to anticancer properties, some derivatives have been investigated for neuroprotective effects. In a picrotoxin-induced convulsion model, compounds similar to this compound displayed promising anticonvulsant activity with a median effective dose (ED50) of 18.4 mg/kg .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
This compound has been investigated for its pharmacological properties, particularly as an antitumor agent . Research indicates that derivatives of quinazoline and triazole structures exhibit significant anticancer activity. The incorporation of a chlorophenyl moiety enhances the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells.
Case Study: Antitumor Activity
A study demonstrated that similar compounds showed promising results in inhibiting tumor growth in vitro and in vivo. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition Studies
The compound has also been evaluated for its ability to inhibit various enzymes relevant to disease processes. For instance, it has been studied as a potential 5-lipoxygenase (5-LOX) inhibitor , which is significant in the treatment of inflammatory diseases.
Table 1: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| N-(sec-butyl)-3-(...) | 5-LOX | 0.72 | |
| Related Compound A | 5-LOX | 0.85 | |
| Related Compound B | COX-1 | 1.10 |
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Research has shown that modifications to the side chains and functional groups can significantly impact biological activity and selectivity towards specific targets.
Key Findings from SAR Studies
- Chlorophenyl Group: Enhances binding affinity to target enzymes.
- Dioxo and Triazole Moieties: Contribute to stability and bioavailability.
- Sec-butyl Chain: Influences lipophilicity and cellular uptake.
In Silico Studies
Computational modeling and molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. These studies are essential for guiding further synthetic modifications and optimizing lead compounds for clinical development.
Table 2: Molecular Docking Results
| Target Protein | Binding Affinity (kcal/mol) | Modeled Interactions |
|---|---|---|
| 5-LOX | -9.5 | Hydrogen bonds with active site residues |
| EGFR | -8.7 | π-stacking interactions |
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry, particularly for the triazoloquinazoline core and propanamide side chain .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) and monitor reaction progress .
How can reaction yields be optimized during scale-up synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent ratio, catalyst loading). For example, optimize amidation yields by testing EDC/HOBt vs. DCC/DMAP systems .
- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side products in exothermic steps (e.g., triazole ring formation) .
- In-line monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust parameters in real time .
What biochemical assays are suitable for preliminary evaluation of its biological activity?
Q. Basic
- Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity) .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-PK11195 for mitochondrial targets) .
How can computational methods elucidate its mechanism of action?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in targets like GABA receptors or kinases .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling : Corstruct models using descriptors (e.g., logP, polar surface area) to predict bioactivity and guide structural modifications .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Replicate under standardized conditions : Control variables like cell passage number, serum batch, and assay incubation time .
- Purity reassessment : Re-analyze compound batches via HPLC-MS to rule out degradants or impurities .
- Target engagement validation : Use CRISPR knockdown or siRNA silencing to confirm specificity for suspected targets .
What strategies enhance the compound’s stability during storage?
Q. Basic
- Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the amide bond .
- Light-sensitive handling : Protect from UV exposure by using amber vials, as the triazoloquinazoline core may degrade under light .
- Solvent selection : Dissolve in DMSO (sterile-filtered) for long-term aliquots, avoiding aqueous buffers unless immediately used .
How can synthetic byproducts or degradation pathways be characterized?
Q. Advanced
- LC-MS/MS fragmentation : Compare experimental spectra with in silico predictions (e.g., CFM-ID) to identify impurities .
- Stability-indicating assays : Stress testing under heat (40–60°C), humidity (75% RH), and acidic/basic conditions, followed by HPLC-UV .
- Isolation via prep-HPLC : Purify byproducts for structural elucidation using 2D NMR (COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
